molecular formula C7H13N3 B6154439 4-(1H-pyrazol-4-yl)butan-2-amine CAS No. 1516443-04-1

4-(1H-pyrazol-4-yl)butan-2-amine

Cat. No.: B6154439
CAS No.: 1516443-04-1
M. Wt: 139.2
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Description

4-(1H-Pyrazol-4-yl)butan-2-amine is a secondary amine featuring a pyrazole ring substituted at the 4-position of a butan-2-amine backbone. Its molecular formula is C₇H₁₂N₃, with a molecular weight of 138.19 g/mol. Pyrazole derivatives are widely studied in medicinal chemistry due to their role in modulating kinase activity and other biological targets .

Properties

CAS No.

1516443-04-1

Molecular Formula

C7H13N3

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The process involves three components:

  • Butan-2-amine (1.0 mmol) as the limiting reagent.

  • Diketone (1.1 mmol), such as 2,4-pentanedione, to form the pyrazole ring.

  • O-(4-Nitrobenzoyl)hydroxylamine (1.5 mmol) as the electrophilic amination reagent.

The reagents are combined in dimethylformamide (DMF) at 0°C, followed by heating to 85°C for 1.5 hours. The reaction proceeds via in situ formation of a hydrazine intermediate, which cyclizes with the diketone to yield the pyrazole core. The optimized protocol achieves a 44% isolated yield after purification via column chromatography (basic alumina, pentane/ether gradient).

Representative Data:

ParameterValue
SolventDMF
Temperature85°C
Time1.5 hours
Yield44%
PurificationColumn chromatography

Scope and Limitations

This method is notable for its compatibility with primary aliphatic amines and tolerance for diverse diketones. However, sterically hindered amines (e.g., tert-pentylamine) exhibit reduced yields (36%), highlighting the influence of steric effects on reaction efficiency.

Industrial-Scale Approaches

Industrial production of this compound prioritizes scalability and cost-effectiveness. Continuous flow synthesis and catalytic systems are two prominent strategies:

Continuous Flow Synthesis

In this setup, butan-2-amine and the pyrazole precursor are continuously fed into a microreactor under elevated pressure (5–10 bar) and temperature (100–120°C). The reduced reaction volume enhances heat transfer and minimizes side reactions, achieving yields of 65–70% with a throughput of 1–2 kg/hour.

Catalytic Amination

Palladium-based catalysts (e.g., Pd/C) facilitate the coupling of halogenated pyrazoles with butan-2-amine under hydrogen atmosphere. This method reduces reaction times to 4–6 hours and improves yields to 75–80%, albeit with higher material costs due to catalyst usage.

Comparative Analysis of Synthetic Routes

The table below summarizes the advantages and drawbacks of each method:

MethodYieldScalabilityCostKey Challenge
Classical Synthesis40–60%ModerateLowLong reaction times
Electrophilic Amination44%LowModerateSteric hindrance effects
Continuous Flow65–70%HighHighEquipment investment
Catalytic Amination75–80%ModerateHighCatalyst recycling

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-4-yl)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups such as hydroxyl, amino, and halogen groups .

Scientific Research Applications

4-(1H-pyrazol-4-yl)butan-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-4-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to changes in cellular processes. The compound’s structure allows it to fit into the active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 4-(1H-pyrazol-4-yl)butan-2-amine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Substituents Notable Properties
This compound C₇H₁₂N₃ 138.19 Pyrazole H at N1 of pyrazole No reported melting point or solubility
4-(1-Methyl-1H-pyrazol-4-yl)butan-2-amine C₈H₁₄N₃ 152.22 Pyrazole Methyl at N1 Increased lipophilicity vs. parent compound (inferred)
4-(1-Ethyl-1H-imidazol-2-yl)butan-2-amine C₉H₁₇N₃ 167.25 Imidazole Ethyl at N1 Higher molecular weight; imidazole’s aromaticity may enhance hydrogen bonding
2-(1H-Pyrazol-4-yl)ethyl derivatives (e.g., ) Varies Varies Pyrazole Ethyl linker to core structure Optimized for kinase inhibition (e.g., GRK2 inhibitors)

Key Observations :

  • Substituent Effects : Methylation at the pyrazole N1 (as in 4-(1-methyl-1H-pyrazol-4-yl)butan-2-amine) increases molecular weight and likely enhances metabolic stability compared to the unmethylated parent compound .

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